molecular formula C16H19NO2 B1595183 Phenethylamine, 4-(benzyloxy)-3-methoxy- CAS No. 22231-61-4

Phenethylamine, 4-(benzyloxy)-3-methoxy-

Cat. No. B1595183
Key on ui cas rn: 22231-61-4
M. Wt: 257.33 g/mol
InChI Key: GLMWLELOJCRYRI-UHFFFAOYSA-N
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Patent
US04001244

Procedure details

Substitution of a like quantity of 4-benzyloxy-3-methoxy-β-nitrostyrene for the 3-benzyloxy-4-methoxy-β-nitrostyrene used above and substantial repetition of the foregoing procedure affords, as an oil, 4-benzyloxy-3-methoxy phenethylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:19]=[CH:18][C:12]([CH:13]=[CH:14][N+:15]([O-])=O)=[CH:11][C:10]=1[O:20][CH3:21])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(OC1C=C(C=CC=1OC)C=C[N+]([O-])=O)C1C=CC=CC=1>>[CH2:1]([O:8][C:9]1[CH:19]=[CH:18][C:12]([CH2:13][CH2:14][NH2:15])=[CH:11][C:10]=1[O:20][CH3:21])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C[N+](=O)[O-])C=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=C[N+](=O)[O-])C=CC1OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(CCN)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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